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molecular formula C7H4Cl2N2S B098057 2-Amino-4,6-dichlorobenzothiazole CAS No. 16582-59-5

2-Amino-4,6-dichlorobenzothiazole

Cat. No. B098057
M. Wt: 219.09 g/mol
InChI Key: UZGRZSHGRZYCQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05888940

Procedure details

35 g (0.24 mol) of copper(I) bromide and 126 g (1.23 mol) of sodium bromide were added to a solution of 27 g (0.12 mol) of 2-amino-4,6-dichlorobenzothiazole in 0.5 1 of acetonitrile, and 16.5 g (0.16 mol) of tert-butyl nitrite were then added dropwise. Stirring was carried out for 16 hours, after which the reaction mixture was acidified with 10% strength hydrochloric acid. The product was then extracted with methyl tert-butyl ether. The organic phase was washed with water, dried over magnesium sulfate and finally evaporated down. Purification of the crude product was carried out by means of column chromatography over silica gel (eluent: 1:1 cyclohexane/ethyl acetate). Yield: 9.1 g.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step Two
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
copper(I) bromide
Quantity
35 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br-:1].[Na+].N[C:4]1[S:5][C:6]2[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[C:7]=2[N:8]=1.N(OC(C)(C)C)=O.Cl>[Cu]Br.C(#N)C>[Br:1][C:4]1[S:5][C:6]2[CH:12]=[C:11]([Cl:13])[CH:10]=[C:9]([Cl:14])[C:7]=2[N:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
126 g
Type
reactant
Smiles
[Br-].[Na+]
Name
Quantity
27 g
Type
reactant
Smiles
NC=1SC2=C(N1)C(=CC(=C2)Cl)Cl
Name
Quantity
16.5 g
Type
reactant
Smiles
N(=O)OC(C)(C)C
Name
copper(I) bromide
Quantity
35 g
Type
catalyst
Smiles
[Cu]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were then added dropwise
EXTRACTION
Type
EXTRACTION
Details
The product was then extracted with methyl tert-butyl ether
WASH
Type
WASH
Details
The organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
finally evaporated down
CUSTOM
Type
CUSTOM
Details
Purification of the crude product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
BrC=1SC2=C(N1)C(=CC(=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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